Latanoprost Tris(triethylsilyl) Ether
Overview
Description
Latanoprost tris(triethylsilyl) ether is a chemical compound primarily used as a precursor in the synthesis of latanoprost, an antiglaucoma agent. It is known for its high purity and stability, making it a valuable intermediate in pharmaceutical applications .
Mechanism of Action
Target of Action
Latanoprost: Latanoprost Tris(triethylsilyl) Ether is a precursor in the synthesis of , a prodrug analog of prostaglandin F2 alpha (PGF2α) . The primary target of Latanoprost is the prostaglandin F receptor (FP receptor) . This receptor plays a crucial role in the regulation of intraocular pressure.
Mode of Action
As a prodrug, Latanoprost is converted into its active form in the body. The active form of Latanoprost acts as a selective agonist at the FP receptor . This interaction leads to an increase in the outflow of aqueous fluid from the eyes through the uveoscleral tract .
Pharmacokinetics
It can be administered once a day, which suggests good bioavailability .
Result of Action
The primary result of Latanoprost’s action is the reduction of elevated intraocular pressure in patients who have been diagnosed with open-angle glaucoma or ocular hypertension . By increasing the outflow of aqueous fluid from the eyes, it helps to alleviate the symptoms of these conditions .
Biochemical Analysis
Biochemical Properties
Latanoprost Tris(triethylsilyl) Ether interacts with various enzymes and proteins in the body. It functions as both an indirect activator of AMP-activated protein kinase and a selective retinoid X receptor α (RXRα) antagonist . This means it can selectively antagonize the transcription of a RXRα/peroxisome proliferator-activated receptor γ heterodimer .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a precursor to latanoprost. Latanoprost is known to reduce elevated intraocular pressure, a common symptom of glaucoma . It achieves this by increasing the natural outflow of fluid from the eye .
Molecular Mechanism
The molecular mechanism of this compound is closely tied to its role in the synthesis of latanoprost. As an indirect activator of AMP-activated protein kinase and a selective RXRα antagonist, it can influence various cellular processes .
Temporal Effects in Laboratory Settings
Latanoprost, the compound it helps synthesize, has been observed to reduce intraocular pressure within 3 to 4 hours of administration .
Dosage Effects in Animal Models
Latanoprost, the compound it helps synthesize, is typically administered as a single drop in the affected eye or eyes once a day .
Metabolic Pathways
Latanoprost, the compound it helps synthesize, is known to increase the natural outflow of fluid from the eye, suggesting it may play a role in fluid regulation pathways .
Transport and Distribution
Latanoprost, the compound it helps synthesize, is known to be distributed in the eye to reduce intraocular pressure .
Subcellular Localization
Latanoprost, the compound it helps synthesize, is known to act on the eye, suggesting it may localize to cells in the eye .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of latanoprost tris(triethylsilyl) ether involves multiple steps, including silylation and esterification reactions. The process typically starts with the silylation of a prostaglandin intermediate, followed by esterification to form the final product. The reaction conditions often involve the use of silylating agents such as triethylsilyl chloride and bases like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving controlled reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Latanoprost tris(triethylsilyl) ether undergoes various chemical reactions, including:
Oxidation: Conversion to latanoprost through oxidative processes.
Reduction: Reduction of silyl groups to form the active drug.
Substitution: Replacement of silyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and acids are employed for substitution reactions.
Major Products
The major product formed from these reactions is latanoprost, a potent antiglaucoma agent. Other by-products may include various silylated intermediates .
Scientific Research Applications
Latanoprost tris(triethylsilyl) ether is extensively used in scientific research, particularly in the fields of:
Chemistry: As a precursor in the synthesis of complex prostaglandin analogs.
Biology: Studying the effects of prostaglandin derivatives on biological systems.
Medicine: Development of new antiglaucoma therapies.
Industry: Production of high-purity pharmaceutical intermediates
Comparison with Similar Compounds
Similar Compounds
Latanoprost: The active drug formed from latanoprost tris(triethylsilyl) ether.
Bimatoprost: Another prostaglandin analog used for glaucoma treatment.
Travoprost: Similar in structure and function to latanoprost.
Uniqueness
Latanoprost tris(triethylsilyl) ether is unique due to its high stability and purity, making it an ideal precursor for pharmaceutical synthesis. Its ability to undergo multiple chemical transformations efficiently sets it apart from other similar compounds .
Properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(3R)-5-phenyl-3-triethylsilyloxypentyl]-3,5-bis(triethylsilyloxy)cyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H82O5Si3/c1-12-50(13-2,14-3)47-39(33-32-38-28-24-23-25-29-38)34-35-41-40(30-26-21-22-27-31-44(45)46-37(10)11)42(48-51(15-4,16-5)17-6)36-43(41)49-52(18-7,19-8)20-9/h21,23-26,28-29,37,39-43H,12-20,22,27,30-36H2,1-11H3/b26-21-/t39-,40+,41+,42-,43+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKOEHDXBRAVIY-ONPUMRPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC(C(C1CCC(CCC2=CC=CC=C2)O[Si](CC)(CC)CC)CC=CCCCC(=O)OC(C)C)O[Si](CC)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@@H]1C[C@@H]([C@@H]([C@H]1CC[C@H](CCC2=CC=CC=C2)O[Si](CC)(CC)CC)C/C=C\CCCC(=O)OC(C)C)O[Si](CC)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H82O5Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647796 | |
Record name | Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477884-78-9 | |
Record name | Latanoprost tris(triethylsilyl) ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0477884789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propan-2-yl (5Z)-7-{(1R,2R,3R,5S)-2-{(3R)-5-phenyl-3-[(triethylsilyl)oxy]pentyl}-3,5-bis[(triethylsilyl)oxy]cyclopentyl}hept-5-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-7-{(1R,2R,3R,5S)-3,5-bis(triethylsilyloxy)-2-[3(R)-(5-phenyl-3-triethylsilyloxy)pentyl]cyclopentyl}-5-heptenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LATANOPROST TRIS(TRIETHYLSILYL) ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2MHT3VQ4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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